molecular formula C26H24N4O3S B2386349 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone CAS No. 1021089-83-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2386349
CAS No.: 1021089-83-7
M. Wt: 472.56
InChI Key: DGHUMDMNOBXPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone represents a novel addition to the class of pyrazolo[3,4-b]pyridine derivatives. Its unique structural features suggest potential pharmacological applications, particularly in modulating ion channels and exhibiting various therapeutic effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C23H22N2O2S
  • Molecular Weight : 394.50 g/mol
  • IUPAC Name : this compound

The primary biological activity of this compound is linked to its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This mechanism is crucial for modulating neuronal excitability and influencing various physiological processes, including:

  • Neurotransmitter Release : By activating GIRK channels, the compound can inhibit neurotransmitter release, thereby affecting synaptic transmission.
  • Cardiovascular Effects : GIRK channels play a significant role in cardiac function; thus, this compound may have implications in treating arrhythmias.

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes the key findings related to the biological activity of the compound:

Activity Type Description References
AnticancerExhibits cytotoxicity against various cancer cell lines.
Anti-inflammatoryModulates inflammatory pathways; potential use in chronic inflammatory diseases.
AntimicrobialDemonstrates activity against bacterial and fungal strains.
NeuroprotectiveProtects neurons from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including our compound. The results showed significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to toxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-17-24-21(26(31)29-13-11-19-9-5-6-10-23(19)29)15-22(18-7-3-2-4-8-18)27-25(24)30(28-17)20-12-14-34(32,33)16-20/h2-10,15,20H,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHUMDMNOBXPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C6CCS(=O)(=O)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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